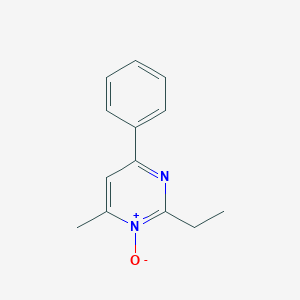
2-Ethyl-6-methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-6-methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This compound is known for its unique structure, which includes an ethyl group, a methyl group, a phenyl group, and an oxo group attached to the pyrimidine ring.
Métodos De Preparación
The synthesis of 2-Ethyl-6-methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine can be achieved through various methods. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea or its analogues . This reaction is known for its simplicity and efficiency in producing highly functionalized heterocycles. The reaction conditions typically involve the use of hydrochloric acid as a catalyst and can be carried out at room temperature or under reflux conditions.
Análisis De Reacciones Químicas
2-Ethyl-6-methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine undergoes various chemical reactions, including:
Reduction: It can be reduced using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrochloric acid, hydroxylamine, hydrazine, sodium borohydride, and lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Ethyl-6-methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-6-methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of biological activities .
Comparación Con Compuestos Similares
2-Ethyl-6-methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine can be compared with other similar compounds, such as:
Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar pyrimidine ring structure but includes a carboxylate group.
Ethyl 6-Methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: This compound features a thienyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
89966-76-7 |
|---|---|
Fórmula molecular |
C13H14N2O |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2-ethyl-6-methyl-1-oxido-4-phenylpyrimidin-1-ium |
InChI |
InChI=1S/C13H14N2O/c1-3-13-14-12(9-10(2)15(13)16)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
Clave InChI |
FCQICBSIVDHBAF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=[N+](C(=CC(=N1)C2=CC=CC=C2)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377195.png)
![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)
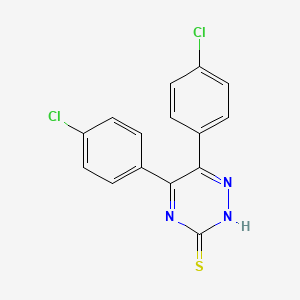
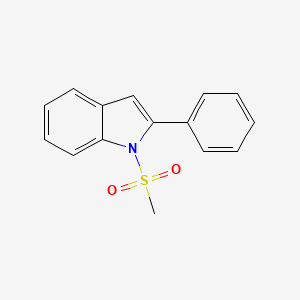
![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)
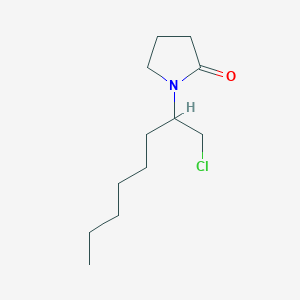
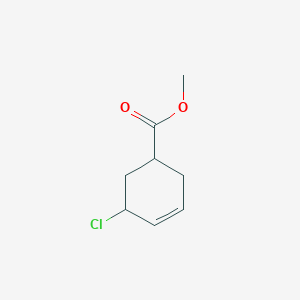
![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)
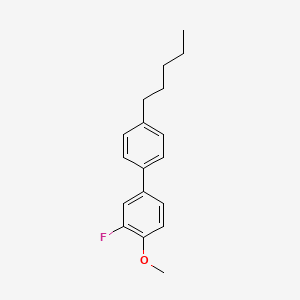
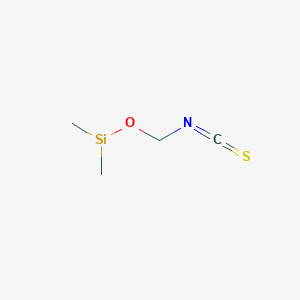
![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)
![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)
![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)
